![molecular formula C9H7N3O3 B1451175 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide CAS No. 6804-21-3](/img/structure/B1451175.png)
2-Quinoxalinecarbaldehyde oxime 1,4-dioxide
Overview
Description
2-Quinoxalinecarbaldehyde oxime 1,4-dioxide (2-QCADO) is a synthetic organic compound that is widely used in the scientific community for its various applications. It is a versatile compound that can be used for a wide range of purposes, from synthesizing new materials to studying the biochemical and physiological effects of various compounds.
Scientific Research Applications
Oxidative Stress and Toxicity
Quinoxaline 1,4-dioxide derivatives (QdNOs) are known for their wide use as growth promoters and antibacterial agents. Research has indicated that oxidative stress plays a critical role in the toxicity and metabolism of QdNOs, suggesting a mechanism for QdNO-induced toxicity. Understanding the role of oxidative stress in their toxicity can aid in improving the use of antioxidants to counteract oxidative damage and develop novel QdNO compounds with reduced toxic effects (Wang et al., 2016).
Applications in Organic Materials and Nanoscience
Hexaazatriphenylene (HAT) derivatives, including quinoxaline-based structures, exhibit excellent π–π stacking ability, making them valuable in the creation of n-type semiconductors, sensors, and other nano and microstructures. The versatility of HAT as a basic scaffold has demonstrated its significance in organic materials and nanoscience, revealing the potential for further exploration of quinoxaline derivatives in these areas (Segura et al., 2015).
Photodynamic Therapy Applications
Titanium dioxide nanoparticles (TiO2 NPs), while not directly a quinoxaline derivative, represent a related field of research where reactive oxygen species (ROS) generation is utilized for medical applications, such as photodynamic therapy (PDT) for treating malignancies. This highlights the broader scope of research where quinoxaline derivatives' oxidative properties could be leveraged for therapeutic applications (Ziental et al., 2020).
Insight into Quinoxaline Features
Quinoxalines are recognized for their use as dyes, pharmaceuticals, and antibiotics, with ongoing studies exploring their antitumoral properties. This reflects the diverse potential of quinoxaline derivatives in pharmaceutical development, emphasizing the need for further research into their biological activities and applications (Aastha Pareek and Dharma Kishor, 2015).
Green Synthesis Approaches
The synthesis and application of quinoline, closely related to quinoxaline, have been pursued using green chemistry approaches to reduce environmental impact. This reflects a growing interest in developing environmentally friendly methods for synthesizing heterocyclic compounds, including quinoxaline derivatives, for various applications (Nainwal et al., 2019).
properties
IUPAC Name |
(NE)-N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-10-5-7-6-11(14)8-3-1-2-4-9(8)12(7)15/h1-6,13H/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQYCBVOJMEZDX-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N/O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinoxalinecarbaldehyde oxime 1,4-dioxide | |
CAS RN |
6804-21-3 | |
Record name | 2-QUINOXALINECARBALDEHYDE OXIME 1,4-DIOXIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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